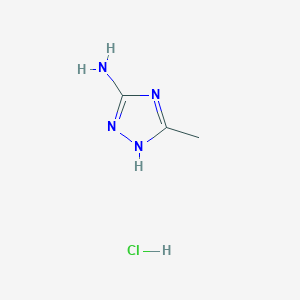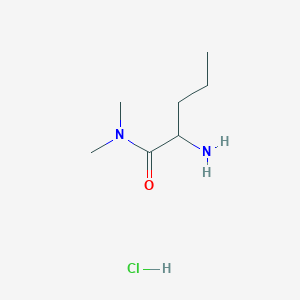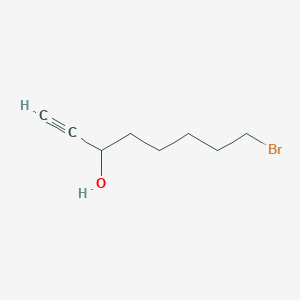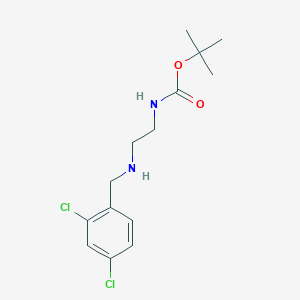![molecular formula C15H21ClN2O2 B1405844 3-Benzyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride CAS No. 1622069-56-0](/img/structure/B1405844.png)
3-Benzyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride
Descripción general
Descripción
3-Benzyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride is a synthetic organic compound with the molecular formula C15H21ClN2O2 and a molecular weight of 296.8 g/mol This compound is characterized by its unique spirocyclic structure, which includes a benzyl group, an oxa-diazaspiro ring system, and a hydrochloride salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor, such as a diamine and an epoxide.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the spirocyclic intermediate.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the free base form of the compound to yield the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Benzyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds with different functional groups.
Aplicaciones Científicas De Investigación
3-Benzyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Benzyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.
Modulate Receptors: Interact with cell surface receptors, leading to changes in cellular signaling pathways.
Affect Gene Expression: Influence the expression of specific genes involved in various biological processes.
Comparación Con Compuestos Similares
3-Benzyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride can be compared with other similar compounds, such as:
3-Benzyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one: The free base form without the hydrochloride salt.
3-Benzyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one acetate: A similar compound with an acetate salt instead of hydrochloride.
3-Benzyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one sulfate: A similar compound with a sulfate salt.
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity.
Propiedades
IUPAC Name |
3-benzyl-1-oxa-3,9-diazaspiro[4.6]undecan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2.ClH/c18-14-17(11-13-5-2-1-3-6-13)12-15(19-14)7-4-9-16-10-8-15;/h1-3,5-6,16H,4,7-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMXHECLQCPRCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC1)CN(C(=O)O2)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[1-(Pyrrolidin-1-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B1405768.png)
![3-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride](/img/structure/B1405769.png)
![[2-(1H-benzimidazol-1-yl)ethyl]methylamine hydrochloride](/img/structure/B1405771.png)


![(1Z)-2-[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide](/img/structure/B1405778.png)
![2-Thia-6-azaspiro[3.3]heptane hemioxalate](/img/structure/B1405779.png)
![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine](/img/structure/B1405780.png)

![tert-Butyl 3-bromo-7,8-dihydro-[1,2,4]triazolo[4,3-c]pyrimidine-6(5H)-carboxylate](/img/structure/B1405784.png)
